molecular formula C10H14N2O4 B182097 diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate CAS No. 10514-60-0

diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B182097
CAS No.: 10514-60-0
M. Wt: 226.23 g/mol
InChI Key: WGDUGNXQHVPZSH-UHFFFAOYSA-N
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Description

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS 10514-60-0) is a high-purity alkylated pyrazole derivative supplied for use as a key synthetic intermediate in research and development. With the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems relevant to medicinal chemistry . Pyrazole scaffolds are a pharmacologically important active scaffold present in a wide range of therapeutic agents . While this specific 3,4-dicarboxylate isomer's biological properties are less documented in the public domain, pyrazole derivatives are broadly recognized for their diverse applications as intermediates in pharmaceuticals, agrochemicals, and materials science . Researchers value this ester for the steric and electronic properties imparted by its methyl and ethyl groups, which make it a valuable precursor in drug discovery efforts . This product is intended for research purposes as a chemical reagent. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

diethyl 1-methylpyrazole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDUGNXQHVPZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146983
Record name Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10514-60-0
Record name Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions of Precursor Compounds

Cyclization remains a cornerstone strategy for constructing pyrazole rings. For diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate, a plausible route involves the cyclization of appropriately substituted pyrrole or malonate derivatives. A patent detailing the synthesis of 3,4-dicarboxylic acid diethyl ester furoxan demonstrates the utility of potassium ethyl malonate salt in cyclization reactions . While this method targets a furoxan ring, the reaction conditions—such as the use of nitric acid and sodium nitrite under controlled temperatures (‑5–10°C)—highlight the potential for adapting similar reagents to pyrazole formation.

Reaction Conditions and Optimization

ParameterDetails
Starting MaterialPotassium ethyl malonate salt
Reagents98% HNO₃, NaNO₂
SolventCarbon tetrachloride
Temperature‑5–10°C (step 1); 3–15°C (step 2)
YieldUp to 94.2%
Purity98.7% (HPLC)

This method emphasizes the importance of temperature control and reagent stoichiometry. The molar ratio of potassium ethyl malonate to nitric acid and sodium nitrite (1:23:3.5) ensures efficient nitrosation and cyclization . For pyrazole synthesis, substituting malonate derivatives with hydrazine-containing precursors could facilitate ring closure.

1,3-Dipolar Cycloaddition of Nitrile Imines

The 1,3-dipolar cycloaddition reaction between nitrile imines and electron-deficient dienophiles, such as ethyl cyanoacetate, offers a modular route to pyrazole-3,4-dicarboxylates . While this method was applied to synthesize 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate, modifying the nitrile imine precursor to include a methyl group at position 1 could yield the target compound.

Key Steps in Cycloaddition

  • Generation of Nitrile Imines : N-aryl-C-ethoxycarbonylnitrile imines are generated in situ from hydrazonoyl chlorides under basic conditions.

  • Cycloaddition : Reaction with ethyl cyanoacetate forms the pyrazole ring, with ester groups at positions 3 and 4.

  • Functionalization : Introducing a methyl group via alkylation or using pre-methylated precursors would complete the synthesis.

Representative Data

ParameterDetails
Reaction Time4–6 hours
Yield46–58%
ByproductsMinimal due to regioselectivity of cycloaddition

This method’s moderate yields underscore the need for optimization, particularly in enhancing the electrophilicity of the dienophile and stabilizing the nitrile imine intermediate.

Industrial-Scale Synthesis and Process Optimization

Large-scale production of this compound demands cost-effective and high-yield protocols. Industrial methods often prioritize solvent recovery, catalyst reuse, and continuous-flow systems. The patent-described synthesis of 3,4-dicarboxylate furoxan provides a template for scalability:

Industrial Process Highlights

  • Solvent Choice : Carbon tetrachloride facilitates easy separation of organic and aqueous phases.

  • Temperature Gradients : Stepwise temperature control (‑5°C to reflux) minimizes side reactions.

  • Workflow Efficiency : Refluxing the organic phase post-reaction ensures product stability and purity .

Comparative Industrial Metrics

MetricLaboratory ScaleIndustrial Scale
Yield76.9%94.2%
Purity≤67.6%98.7%
Reaction Time20 hours5 hours

These improvements hinge on optimized reagent ratios and advanced purification techniques, such as fractional distillation and recrystallization.

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on factors such as cost, scalability, and desired purity. Below, we contrast cyclization and cycloaddition approaches:

Table 1: Method Comparison

MethodCyclization Cycloaddition
Starting MaterialsMalonate derivativesNitrile imines
Yield94.2%46–58%
Purity98.7%Not reported
ScalabilityHighModerate
FunctionalizationLimitedHigh flexibility

Cyclization excels in yield and purity but offers limited functional group diversity. Cycloaddition, while lower-yielding, allows modular construction of the pyrazole core.

Chemical Reactions Analysis

diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in inflammatory processes, leading to their anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl in ) increase reactivity in further derivatization, while methoxy groups (e.g., ) enhance hydrogen-bonding interactions.

Hydrogen Bonding and Crystallographic Properties

Table 2: Supramolecular Interactions

Compound Name Intramolecular Bonds Intermolecular Interactions Crystal System Reference
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate Not reported Likely C–H···O (inferred) Not resolved N/A
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid (I) O–H⋯O 3D framework via O–H⋯O, C–H⋯π Monoclinic
Dimethyl 1-phenyl-... (II) None Cyclic dimers via C–H⋯O Triclinic
1-(4-Methoxyphenyl)-...dicarbohydrazide (IV) N–H⋯O 3D framework via N–H⋯O, N–H⋯N Monoclinic (P21/n)

Key Observations :

  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., compound I) form robust 3D frameworks, whereas ester derivatives (e.g., II) rely on weaker C–H⋯O interactions .
  • Disorder in Esters : Methoxy groups in dimethyl esters (e.g., III) exhibit positional disorder (71:29 occupancy), suggesting steric flexibility absent in ethyl analogs .

Table 3: Reported Pharmacological Profiles

Compound Class Activity Mechanism/Notes Reference
Pyrazole-3,4-dicarboxylic acids Antimicrobial, antitumor Inhibition of bacterial enzymes
Triazolo-thiadiazol derivatives Antioxidant, antifungal Radical scavenging, membrane disruption
Diethyl 1-methyl-...dicarboxylate Not reported Presumed intermediate for active analogs

Key Observations :

  • For example, dicarboxylic acids (derived from ester hydrolysis) show antimicrobial activity .
  • Triazolo-thiadiazoles (synthesized from dicarboxylic acids) exhibit dual antioxidant and antifungal properties .

Physicochemical Properties

Table 4: Spectral and Physical Data

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, ppm) Melting Point (°C)
This compound ~1730–1700 δ 1.35 (t, ester CH₃), 4.30 (q, ester CH₂) Not reported
Dimethyl 1-phenyl-... (II) 1735, 1705 δ 3.90 (s, OCH₃) 112–114
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid (I) 1680 (COOH) δ 13.2 (s, COOH) 210–212

Key Observations :

  • Ester vs. Acid : Carboxylic acids (I) show lower C=O stretching frequencies (~1680 cm⁻¹) compared to esters (~1730 cm⁻¹) due to hydrogen bonding .
  • Ethyl vs. Methyl Esters : Ethyl esters exhibit split ¹H NMR signals for CH₂ and CH₃ groups, distinguishing them from methyl analogs .

Biological Activity

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (DEMPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DEMPDC, focusing on its mechanisms, interactions with biological systems, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with two ester groups at positions 3 and 4, and a methyl group at position 1. Its molecular formula is C9H12N2O4C_9H_{12}N_2O_4 with a molecular weight of 212.20 g/mol. The compound's structure allows for various chemical modifications, enhancing its reactivity and potential for developing bioactive derivatives.

DEMPDC exhibits several biological activities, primarily through its interactions with neurotransmitter systems and enzymes involved in inflammatory pathways:

  • Neuropharmacological Activity : DEMPDC has shown significant interactions with dopamine pathways, suggesting its potential role in treating neurological disorders. This interaction may involve the modulation of dopamine receptors or transporters, which can influence mood and cognitive functions .
  • Anti-inflammatory Properties : Research indicates that DEMPDC may inhibit specific enzymes involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that DEMPDC possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Biological Activity Data

The following table summarizes key biological activities and findings related to DEMPDC:

Activity Mechanism Reference
NeuropharmacologicalInteraction with dopamine pathways
Anti-inflammatoryInhibition of inflammatory enzymes
AntimicrobialDisruption of microbial functions
CytotoxicityPotential anticancer activity observed in vitro

Neuropharmacology

A study examining the effects of DEMPDC on dopaminergic signaling revealed that the compound could enhance dopamine release in neuronal cultures. This effect was linked to improved cognitive performance in animal models, suggesting potential applications in treating conditions such as Parkinson's disease or depression.

Anti-inflammatory Effects

In vitro assays demonstrated that DEMPDC significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This reduction indicates that DEMPDC may serve as a therapeutic agent for managing chronic inflammatory conditions .

Antimicrobial Activity

DEMPDC was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Research Findings

Recent studies have focused on synthesizing derivatives of DEMPDC to enhance its biological activity. Modifications at the ester groups or the pyrazole ring have led to compounds with improved potency against specific targets:

  • Synthesis of Derivatives : Various synthetic routes have been explored to create novel derivatives of DEMPDC. These derivatives have been evaluated for their efficacy against cancer cell lines and showed enhanced cytotoxicity compared to the parent compound .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of DEMPDC derivatives revealed that specific substitutions at the pyrazole ring significantly affect their biological activity. Compounds with electron-withdrawing groups exhibited greater inhibitory effects on cancer cell proliferation .

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